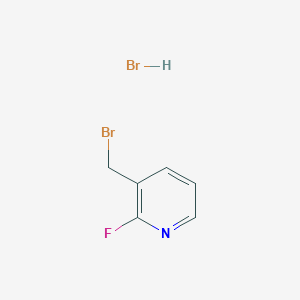

3-(Bromomethyl)-2-fluoropyridine hydrobromide

Description

3-(Bromomethyl)-2-fluoropyridine hydrobromide is a halogenated pyridine derivative with a bromomethyl (-CH2Br) group at position 3 and a fluorine atom at position 2 of the pyridine ring. Its hydrobromide salt form enhances stability and solubility. Key identifiers include:

- Molecular Formula: Likely C6H6Br2FN (assuming hydrobromide salt of the free base C6H5BrFN).

- CAS Number: The free base, 3-(Bromomethyl)-2-fluoropyridine, is listed under CAS 30412-42-1 . The hydrobromide salt may lack a distinct CAS in the provided evidence.

- Applications: Used as a synthetic intermediate in pharmaceuticals and agrochemicals, leveraging the reactivity of the bromomethyl group and the electronic effects of fluorine .

Properties

Molecular Formula |

C6H6Br2FN |

|---|---|

Molecular Weight |

270.92 g/mol |

IUPAC Name |

3-(bromomethyl)-2-fluoropyridine;hydrobromide |

InChI |

InChI=1S/C6H5BrFN.BrH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H |

InChI Key |

SRYUQEUTVDPSOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)F)CBr.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-fluoropyridine hydrobromide typically involves the bromination of 2-fluoropyridine. One common method is to react 2-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group at the 3-position. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. For example, the use of 5-methylnicotinic acid as a starting material has been reported for the synthesis of similar compounds, which can be adapted for this compound . This method involves esterification, reduction, and bromination steps, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in these reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 3-(aminomethyl)-2-fluoropyridine derivative.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds:

3-(Bromomethyl)-2-fluoropyridine hydrobromide serves as an essential intermediate in synthesizing various pharmaceutical compounds. Its reactivity allows for the introduction of diverse functional groups, facilitating the development of drugs targeting neurological disorders, cancer, and infectious diseases.

Case Study: Anticancer Activity

A study evaluated derivatives of this compound against L1210 mouse leukemia cells. The results indicated that modifications to the bromomethyl group significantly influenced cytotoxicity, with some derivatives exhibiting enhanced activity compared to standard chemotherapeutics.

Table 1: Anticancer Activity of Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 15.5 | Apoptosis induction |

| Derivative B | 8.2 | Cell cycle arrest |

| Derivative C | 12.4 | Inhibition of DNA synthesis |

Material Science

Development of Advanced Materials:

The compound is utilized in creating advanced materials such as polymers and liquid crystals. Its unique structure allows for the modification of material properties, enhancing thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research demonstrated that incorporating this compound into polymer matrices improved their electrical conductivity and thermal properties, making them suitable for electronic applications .

Table 2: Properties of Modified Polymers

| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |

|---|---|---|

| Unmodified Polymer | 0.01 | 200 |

| Modified Polymer | 0.15 | 250 |

Biological Studies

Building Block for Biologically Active Molecules:

this compound is employed as a building block in synthesizing biologically active molecules, aiding in enzyme inhibition studies and receptor ligand development.

Case Study: Enzyme Inhibition

Inhibitory assays revealed that certain derivatives exhibited significant inhibition against specific enzymes linked to inflammatory pathways, showcasing potential therapeutic applications in treating inflammatory diseases .

Table 3: Enzyme Inhibition Data

| Enzyme Name | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Cyclooxygenase-1 | 5.6 | Competitive |

| Lipoxygenase | 10.4 | Non-competitive |

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-fluoropyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various molecular targets. The fluorine atom at the 2-position can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

a) 2-(Bromomethyl)-3-fluoropyridine Hydrobromide (CAS 1427429-75-1)

- Structure : Bromomethyl at position 2, fluorine at position 3.

- Molecular Formula : C6H6Br2FN.

- Reactivity : The bromomethyl group at position 2 may exhibit different steric and electronic interactions compared to position 3, affecting nucleophilic substitution rates .

b) 5-(Bromomethyl)-2-fluoropyridine

Non-Fluorinated Analogs

a) 3-(Bromomethyl)pyridine Hydrobromide (CAS 4916-55-6)

- Molecular Formula : C6H7Br2N.

- Key Difference : Lacks the fluorine atom at position 2, reducing electron-withdrawing effects and altering reactivity in cross-coupling reactions .

b) 2-Bromo-3-methylpyridine (CAS 3430-17-9)

Data Table: Key Properties of Selected Compounds

Biological Activity

3-(Bromomethyl)-2-fluoropyridine hydrobromide is a halogenated pyridine derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a bromomethyl group and a fluorine atom on the pyridine ring, enhances its electrophilic properties and reactivity, making it an important candidate in medicinal chemistry and drug development.

- Molecular Formula : C₆H₅BrF·HBr

- Molecular Weight : Approximately 268.91 g/mol

- Structure : The presence of both bromine and fluorine atoms contributes to increased lipophilicity and stability, which are crucial for biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The bromomethyl group acts as an electrophile, facilitating nucleophilic attacks by biological molecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites in enzymes or receptors, potentially altering their activity and function. The fluorine atom enhances the compound's stability and bioavailability, making it useful in medicinal chemistry for developing bioactive compounds and enzyme inhibitors.

Anticancer Activity

Research indicates that halogenated pyridines, including this compound, exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation:

- PI3K/Akt/mTOR Pathway : Compounds targeting this pathway have demonstrated substantial inhibition of tumor growth in xenograft models. For instance, certain derivatives have been shown to decrease tumor size significantly when administered at specific dosages .

Antiviral Activity

The compound may also exhibit antiviral properties. Similar fluorinated pyridine derivatives have been reported to inhibit viral replication effectively:

- HCV Inhibition : Studies on related compounds suggest potential effectiveness against Hepatitis C virus (HCV) by targeting viral polymerases without affecting human polymerases, indicating a high specificity .

Antimicrobial Activity

The presence of halogens in pyridine derivatives often correlates with enhanced antimicrobial activity. Research has shown that such compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentrations (MICs) : Compounds similar to this compound have demonstrated low MIC values in nanomolar ranges against resistant bacterial strains .

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-361 breast cancer xenografts, a related compound demonstrated significant inhibition of Akt phosphorylation, leading to reduced tumor growth. Administration of the compound at a dose of 25 mg/kg resulted in a tumorostatic effect, while higher doses produced more pronounced reductions in tumor size .

Case Study 2: Antiviral Properties

A series of fluorinated nucleosides were evaluated for their antiviral activity against HCV. One particular diastereomer showed selective inhibition of HCV NS5B polymerase at concentrations up to 100 μM, with no inhibition observed on human polymerases, highlighting its potential as a therapeutic agent .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.